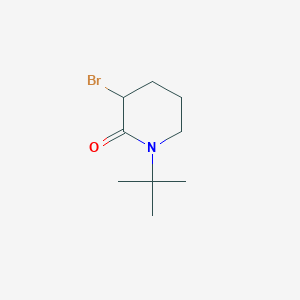
3-Bromo-1-tert-butylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-tert-butylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones It features a bromine atom attached to the third carbon of the piperidinone ring and a tert-butyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-tert-butylpiperidin-2-one typically involves the bromination of 1-tert-butylpiperidin-2-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at room temperature to ensure controlled bromination.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-tert-butylpiperidin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 1-tert-butylpiperidin-2-one.
Oxidation Reactions: Oxidation can lead to the formation of more complex piperidinone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Products include azido, thiocyano, or methoxy derivatives.
Reduction: The major product is 1-tert-butylpiperidin-2-one.
Oxidation: Various oxidized piperidinone derivatives can be formed.
Aplicaciones Científicas De Investigación
3-Bromo-1-tert-butylpiperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-tert-butylpiperidin-2-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-tert-butylpiperidin-2-one: This compound has an amino group instead of a bromine atom.
3-Bromo-1-butylpiperidin-2-one: This compound has a butyl group instead of a tert-butyl group.
Uniqueness
3-Bromo-1-tert-butylpiperidin-2-one is unique due to the presence of both the bromine atom and the tert-butyl group. The bromine atom provides reactivity for substitution reactions, while the tert-butyl group offers steric protection, making the compound versatile for various synthetic applications.
Propiedades
Número CAS |
1340526-76-2 |
|---|---|
Fórmula molecular |
C9H16BrNO |
Peso molecular |
234.13 g/mol |
Nombre IUPAC |
3-bromo-1-tert-butylpiperidin-2-one |
InChI |
InChI=1S/C9H16BrNO/c1-9(2,3)11-6-4-5-7(10)8(11)12/h7H,4-6H2,1-3H3 |
Clave InChI |
PCNKKRMNBKXLMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CCCC(C1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid](/img/structure/B14025207.png)
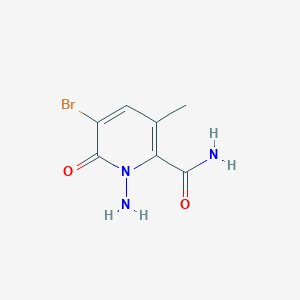
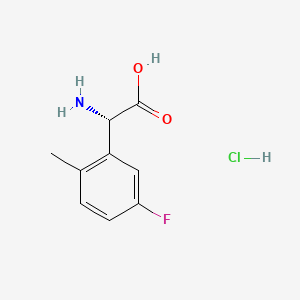
![(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B14025223.png)
![N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity](/img/structure/B14025225.png)
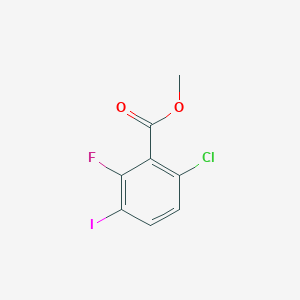
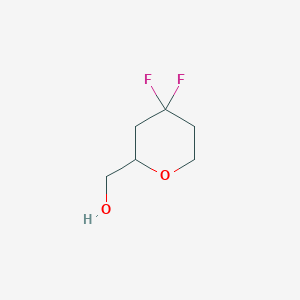
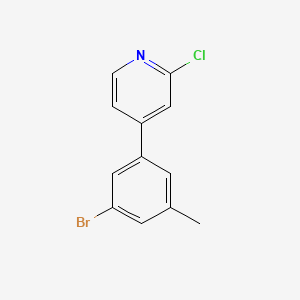

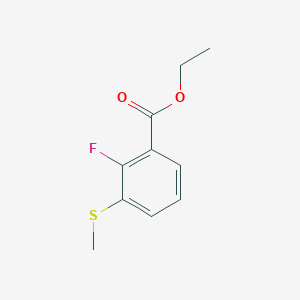
![2'-(Benzyloxy)-5'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025244.png)
![(3E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B14025255.png)
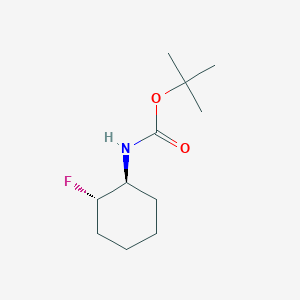
![3-Bromo-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14025268.png)
